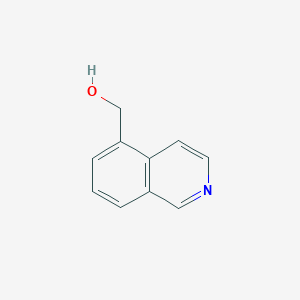
Isoquinolin-5-ylmethanol
Overview
Description
Isoquinolin-5-ylmethanol is a chemical compound with the molecular formula C10H9NO . It is a solid at room temperature .
Synthesis Analysis
The synthesis of Isoquinolin-5-ylmethanol and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . The synthesis involves various methods including metal catalysts to catalyst-free processes in water .Molecular Structure Analysis
The molecular structure of Isoquinolin-5-ylmethanol consists of a benzene ring fused to a pyridine ring . The InChI code for Isoquinolin-5-ylmethanol is 1S/C10H9NO/c12-7-9-3-1-2-8-6-11-5-4-10 (8)9/h1-6,12H,7H2 .Chemical Reactions Analysis
Isoquinoline and its derivatives demonstrate a wide range of biological activities . The chemistry of a biomaterial directly contributes to its interaction with biological environments .Physical And Chemical Properties Analysis
Isoquinolin-5-ylmethanol has a molecular weight of 159.19 . It is a solid at room temperature .Scientific Research Applications
-
Organic and Pharmaceutical Chemistry
- Isoquinolines constitute an important class of natural alkaloids, demonstrating a wide range of biological activities .
- They are considered as important components of many biologically active products due to diverse structures and use as components of anti-cancer, anti-malarial and some other drugs .
- The synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry that needs development of new strategies .
- Some of those have already been implemented via semi-synthesis or total synthesis .
-
Photovoltaics
- Quinoline derivatives, including Isoquinoline, have recently gained popularity in third-generation photovoltaic applications .
- Their properties for photovoltaic applications are detailed: absorption spectra, energy levels, and other achievements .
- They are implemented in photovoltaic cells, and their architecture and design are described .
- The performance for polymer solar cells and dye-synthesized solar cells was highlighted .
-
Efficient Synthesis
- Isoquinolines constitute an important class of natural alkaloids, demonstrating a wide range of biological activities .
- The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists .
- Various methods have been implemented via semi-synthesis or total synthesis .
-
Material Sciences
- Isoquinoline has found extensive use in material sciences .
- It is an essential structure in several alkaloids – naturally occurring chemical compounds containing mostly basic nitrogen atoms .
- The compound’s aromaticity, which can interact with various biological targets, makes it a crucial part of several pharmaceutical drugs .
-
Pharmaceuticals
-
Luminescent Material
-
Anesthetics
-
Antihypertension Agents
-
Antiretroviral Agents
-
Catalyst-free Processes in Water
-
Organic Synthesis
-
Antitussive Agent
Safety And Hazards
Future Directions
properties
IUPAC Name |
isoquinolin-5-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-7-9-3-1-2-8-6-11-5-4-10(8)9/h1-6,12H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPKIXPRSRGOQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50511030 | |
| Record name | (Isoquinolin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50511030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinolin-5-ylmethanol | |
CAS RN |
76518-57-5 | |
| Record name | (Isoquinolin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50511030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




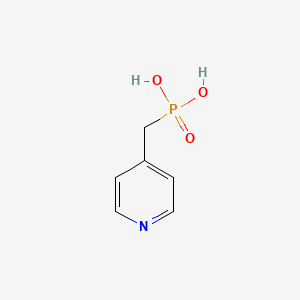
![Oxazolo[4,5-b]pyridin-2-amine](/img/structure/B1316413.png)
![3H-Spiro[1-benzofuran-2,4'-piperidine]](/img/structure/B1316415.png)
![3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1316416.png)
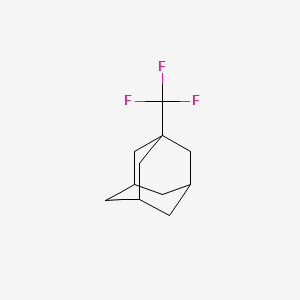
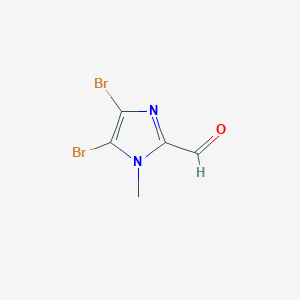
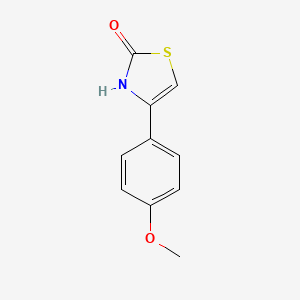
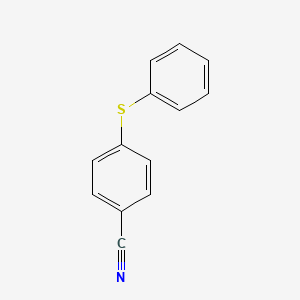
![2-[(Methylamino)methylene]propanedinitrile](/img/structure/B1316435.png)
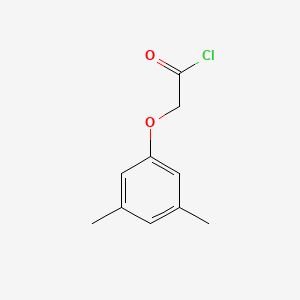
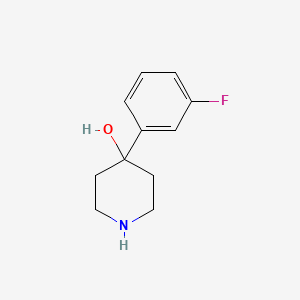
![8,9-Difluoro-5-methyl-1-oxo-1,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B1316443.png)
![2-Methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1316446.png)